molecular formula C17H15Cl2NO B5634278 2,4-dichloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide

2,4-dichloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide

Cat. No. B5634278
M. Wt: 320.2 g/mol
InChI Key: DCUNOPSMEKEIIZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves direct acylation reactions, as demonstrated in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives through acylation of 2-amino-2-(naphthalen-1-yl)acetonitrile (Younes et al., 2020). Additionally, similar compounds like aromatic polyamides have been synthesized using different starting materials such as 2-naphthol and 4-fluoro benzonitrile (Ghodke et al., 2021).

Molecular Structure Analysis

Molecular structure analysis often employs techniques like X-ray crystallography. For instance, the study of benzamide derivatives revealed their solid-state properties via X-ray single crystallography (Younes et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving related compounds can lead to colorimetric sensing, as seen with certain benzamide derivatives exhibiting color transitions in response to fluoride anions (Younes et al., 2020).

Physical Properties Analysis

Physical properties such as solubility and thermal stability are crucial. Aromatic polyamides derived from similar compounds demonstrated good solubility in organic solvents and high thermal stability, as seen in studies by Ghodke et al. (2021) (Ghodke et al., 2021).

Chemical Properties Analysis

The chemical properties, like electrochemical behavior and hydrogen bonding interactions, are key aspects. For example, the hydrogen bonding interactions of benzamide derivatives were examined through UV-Vis and NMR analyses (Younes et al., 2020).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many benzamides exhibit biological activity by interacting with enzymes or receptors in the body .

Future Directions

The future research directions would depend on the observed biological activity of this compound. If it exhibits promising activity, it could be further optimized and studied in preclinical and clinical trials .

properties

IUPAC Name

2,4-dichloro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO/c18-12-8-9-14(15(19)10-12)17(21)20-16-7-3-5-11-4-1-2-6-13(11)16/h3,5,7-10H,1-2,4,6H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUNOPSMEKEIIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide

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